N-(2-aminophenyl)-4-morpholinobenzamide
Description
Properties
Molecular Formula |
C17H19N3O2 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-morpholin-4-ylbenzamide |
InChI |
InChI=1S/C17H19N3O2/c18-15-3-1-2-4-16(15)19-17(21)13-5-7-14(8-6-13)20-9-11-22-12-10-20/h1-8H,9-12,18H2,(H,19,21) |
InChI Key |
BRBWRHWPBGPXQR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
- 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB): Compared to the target compound, 4MNB replaces the morpholine and aminophenyl groups with bromo, methoxy, and nitro substituents.
- 4-Chloro-N-(2-(4-morpholinyl)ethyl)benzamide: This analog retains the morpholine ring but substitutes the aminophenyl group with a chloro and ethylmorpholine chain. The chloro group increases lipophilicity (LogP ~4.2), while the ethylmorpholine may alter pharmacokinetics by modulating membrane permeability .
- N-(2-Aminophenyl)-4-(pentyloxy)benzamide: Replacing morpholine with a pentyloxy group enhances lipophilicity (LogP ~4.7 vs. ~3.5 for the target compound), as demonstrated in metal complex studies. This substitution also impacts antimicrobial activity, with Cu(II) complexes showing higher efficacy .
Table 1: Structural and Physicochemical Properties
*Estimated based on analogous structures.
Heterocyclic and Functional Group Modifications
- N-(2-Aminophenyl)-4-nitrobenzenesulfonamide: Replacing benzamide with a sulfonamide group increases polarity (PSA = 126.39 vs. ~72.94 for the target compound), improving aqueous solubility but reducing membrane permeability .
HDAC Inhibition and Epigenetic Effects
The target compound shares structural motifs with 4-[(s-triazin-2-ylamino)methyl]-N-(2-aminophenyl)-benzamides, which exhibit HDAC inhibitory activity at nanomolar concentrations (IC₅₀ = 50–200 nM). The morpholine ring may enhance cellular uptake compared to triazine-containing analogs .
Preparation Methods
Nucleophilic Aromatic Substitution with Morpholine
The foundational step in synthesizing N-(2-aminophenyl)-4-morpholinobenzamide involves preparing 4-morpholinobenzoic acid. As detailed in, this is achieved via nucleophilic aromatic substitution (NAS) using morpholine as both the nucleophile and solvent. Electron-deficient aryl halides, such as 4-fluorobenzonitrile or ethyl 4-fluorobenzoate, react with morpholine under mild conditions (40–120°C, 0.5–24 hours) to yield intermediates like 4-morpholinobenzonitrile or ethyl 4-morpholinobenzoate. For example:
-
4-Fluorobenzonitrile Route : A mixture of 4-fluorobenzonitrile (9.17 mmol) and morpholine (9.19 mmol) heated at 120°C for 5 hours yields 4-morpholinobenzonitrile with 95% conversion.
-
Ethyl 4-Fluorobenzoate Route : Ethyl 4-fluorobenzoate (21 mmol) reacts with morpholine (70 mmol) at 120°C for 12 hours, producing ethyl 4-morpholinobenzoate in 89% yield.
The absence of additional solvents or catalysts simplifies purification, and morpholine’s dual role enhances atom economy.
Hydrolysis to 4-Morpholinobenzoic Acid
The nitrile or ester intermediates are hydrolyzed to 4-morpholinobenzoic acid via basic or acidic conditions:
-
Basic Hydrolysis : Treatment with aqueous NaOH (20%) at reflux converts 4-morpholinobenzonitrile to the carboxylic acid in near-quantitative yields (99%).
-
Acidic Hydrolysis : Hydrochloric acid (20%) under reflux also achieves high yields (80–90%), though prolonged reaction times (15 hours) are required.
Table 1: Hydrolysis Conditions and Yields
| Starting Material | Reagent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Morpholinobenzonitrile | NaOH (20%) | Reflux | 5 | 99 |
| Ethyl 4-Morpholinobenzoate | NaOH (20%) | Reflux | 3.5 | 90 |
| 4-Morpholinobenzonitrile | HCl (20%) | Reflux | 15 | 80 |
The one-pot methodology—combining NAS and hydrolysis without intermediate isolation—is particularly advantageous for industrial scalability.
Amide Bond Formation with 2-Aminophenylamine
Acid Chloride-Mediated Coupling
Activation of 4-morpholinobenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] enables efficient amide formation. The acid chloride reacts with 2-aminophenylamine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), with triethylamine (TEA) as a base:
Optimization Note : Excess TEA (2–3 equiv.) ensures complete HCl scavenging, while reaction temperatures of 0–25°C prevent decomposition of the acid chloride.
Carbodiimide-Based Coupling Reagents
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) as activating agents:
-
EDC/HOBt System : 4-Morpholinobenzoic acid (1 equiv.), EDC (1.2 equiv.), and HOBt (1.1 equiv.) in DMF react with 2-aminophenylamine (1.1 equiv.) at 25°C for 12–24 hours, yielding the amide in 85–92% purity.
Advantages : Mitigates racemization risks and avoids handling corrosive acid chlorides.
Industrial-Scale Considerations
Solvent and Temperature Optimization
Industrial processes prioritize solvent recovery and mild conditions:
Protective Group Strategies
The primary amine in 2-aminophenylamine may require protection during coupling. Acetylation with acetic anhydride or tert-butoxycarbonyl (Boc) groups prevents undesired side reactions:
Efficiency : Boc protection in DCM with 4-dimethylaminopyridine (DMAP) achieves >95% yield, followed by deprotection with trifluoroacetic acid (TFA).
Structural Characterization and Validation
Spectroscopic Analysis
-
¹H NMR : The morpholine protons resonate as triplets (δ 3.23–3.86 ppm), while the aromatic protons of the benzamide and aniline moieties appear between δ 6.82–8.13 ppm.
-
¹³C NMR : Carbonyl signals (δ 166.57–167.25 ppm) confirm the amide bond, and morpholine carbons appear at δ 46.97–66.87 ppm.
-
HR-MS : Molecular ion peaks ([M+H]⁺) align with theoretical values (e.g., m/z 311.1504 for C₁₈H₁₉N₃O₂).
Q & A
Q. What validation steps are critical for confirming mechanism of action?
- Methodology : Combine orthogonal assays: ChIP-qPCR for histone acetylation, Western blot for HDAC substrate accumulation, and flow cytometry for cell cycle arrest. Cross-validate findings in ≥2 independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
